1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
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Overview
Description
The compound is a complex organic molecule that contains a quinazoline ring, a piperidine ring, and a benzoyl group with chloro and fluoro substituents . Quinazolines are a class of organic compounds with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
Synthesis Analysis
The synthesis of quinazolines often involves the reaction of 2-aminoarylmethanols and amides or nitriles . A specific synthesis route for this compound could not be found, but it might involve similar reactions.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, a specific structure could not be found .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, depending on the substituents present . Without specific information on this compound, it’s difficult to predict its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-fluorobenzoyl chloride, a related compound, is a combustible liquid that causes severe skin burns and eye damage .Scientific Research Applications
Alkylation Studies
- Alkylation Reactions : The compound has been studied in the context of alkylation reactions. Spiro[oxirane-2, 4′-piperidines], related to the chemical , have been synthesized and act as alkylating agents, introducing hydroxy-piperidyl moieties onto heteroaromatic compounds like quinazolone (Fishman & Cruickshank, 1968).
Synthesis and Chemical Properties
Synthesis of Fluorinated Compounds : The compound is involved in the diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles. These are synthesized through a silyl triflate mediated intermolecular coupling, indicating its role in creating fluorospirocycles with high yields and diastereoselectivity (Walpole et al., 2012).
Sigma Ligands Synthesis : Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives, which include similar structural features to the compound , have been synthesized and evaluated as sigma ligands. These studies help understand structural factors governing sigma 1/sigma 2 affinity and selectivity (Moltzen et al., 1995).
Solid-Phase Synthesis : The compound is relevant in the context of solid-phase synthesis of spiroquinazolines, showcasing its role in creating compounds with unique 3D architectures and pharmacological relevance. This demonstrates its utility in diverse synthetic pathways (Pospíšilová et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1'-(3-chloro-4-fluorobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2/c1-13-3-6-18-15(11-13)19(27)24-21(25(18)2)7-9-26(10-8-21)20(28)14-4-5-17(23)16(22)12-14/h3-6,11-12H,7-10H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVIWMGVIZISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC(=C(C=C4)F)Cl)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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